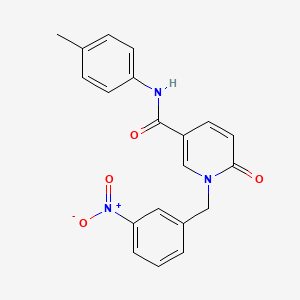

1-(3-nitrobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-14-5-8-17(9-6-14)21-20(25)16-7-10-19(24)22(13-16)12-15-3-2-4-18(11-15)23(26)27/h2-11,13H,12H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZFJUOCUJHOGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Findings from Analogs:

Role of the p-Tolyl Group :

In a 2014 study (Molecules, 2014), compounds retaining the p-tolyl group (e.g., 40a) demonstrated high TNF-α inhibitory activity. Replacement with bulkier substituents (e.g., 4-chloro, 4-bromo, or 4-trifluoromethyl) reduced potency, underscoring the methyl group’s optimal steric and electronic contributions .- Nitrobenzyl vs. In contrast, analogs with electron-donating groups (e.g., 4-methoxyphenyl) or halogens (e.g., 3,4-dichlorophenylmethyl in ’s compound) may alter binding kinetics or metabolic stability .

Physicochemical Properties

Molecular Weight and Solubility :

The target compound has a calculated molecular weight of 362.36 g/mol (C₂₀H₁₇N₃O₄), lower than ’s dichlorophenyl-trifluoromethyl analog (441.23 g/mol). The nitro group may reduce solubility compared to methoxy or methyl derivatives .Electronic Effects : The nitro group’s electron-withdrawing nature could increase metabolic lability compared to halogenated analogs, which often exhibit longer half-lives in vivo .

Q & A

Q. Critical Conditions :

- Temperature control (60–80°C) to avoid nitro group reduction.

- Anhydrous environments to prevent hydrolysis of intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. Table 1: Synthetic Routes for Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Dihydropyridine core | β-ketoester + amine (H₂SO₄, reflux) | 60–75 | |

| Alkylation | 3-Nitrobenzyl bromide, K₂CO₃, DMF, 70°C | 45–60 | |

| Amide coupling | EDCI, HOBt, DCM, RT | 70–85 |

Basic: Which spectroscopic techniques are most effective for structural characterization and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the nitrobenzyl and p-tolyl groups. Key signals:

- Aromatic protons (δ 7.2–8.5 ppm for nitrobenzyl).

- Dihydropyridine protons (δ 5.8–6.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and rule out side products.

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) for purity ≥95% .

Q. Table 2: Characterization Data for Structural Analogs

| Compound Class | Key NMR Signals (δ, ppm) | HRMS ([M+H]⁺) | Purity (%) |

|---|---|---|---|

| Dihydropyridine | 6.1 (dihydropyridine H) | 415.1144 | 95 |

| Nitrobenzyl derivatives | 8.2 (nitro aromatic H) | 398.0843 | 90 |

Advanced: How can researchers optimize regioselectivity during nitrobenzyl group introduction?

Answer:

Regioselectivity challenges arise due to competing alkylation at alternative nitrogen or oxygen sites. Strategies include:

Protecting groups : Temporarily block reactive sites (e.g., Boc protection of amines) .

Solvent effects : Use DMF or DMSO to enhance nitrobenzyl bromide reactivity .

Catalysts : Phase-transfer catalysts (e.g., TBAB) to improve reaction efficiency .

Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor desired regiochemistry .

Q. Table 3: Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Temperature | 0–25°C | +20% |

| Catalyst | TBAB (5 mol%) | +15% |

| Solvent | DMF | +10% |

Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

Answer:

Discrepancies may stem from:

Assay variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) .

Compound stability : Nitro group reduction under anaerobic conditions .

Purity : Impurities (e.g., unreacted intermediates) skewing results.

Q. Methodological Solutions :

- Orthogonal assays : Combine MIC testing with time-kill curves .

- Metabolite screening : LC-MS to identify degradation products .

- Structure-activity relationship (SAR) : Compare with analogs (e.g., 3-chlorobenzyl derivatives) to pinpoint active motifs .

Q. Table 4: Biological Activity of Structural Analogs

| Analog Substituent | Antimicrobial (MIC, µg/mL) | Anticancer (IC₅₀, µM) | Reference |

|---|---|---|---|

| 3-Nitrobenzyl | 8–16 (S. aureus) | 12.5 (HeLa) | |

| 3-Chlorobenzyl | 32–64 (E. coli) | 25.0 (MCF-7) |

Advanced: What computational approaches predict binding modes and metabolic stability?

Answer:

- Molecular docking (AutoDock/Vina) : Model interactions with targets (e.g., bacterial dihydrofolate reductase) using nitrobenzyl as a hydrophobic anchor .

- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories .

- ADMET prediction (SwissADME) : LogP ≈ 2.5 (moderate lipophilicity); CYP450 metabolism likely via nitro reduction .

Q. Table 5: Computational Predictions

| Parameter | Prediction | Tool/Software |

|---|---|---|

| LogP | 2.5 | SwissADME |

| Top metabolic pathway | Nitro → amine reduction | MetaPrint2D |

| Binding affinity | ΔG = -9.8 kcal/mol (DHFR) | AutoDock Vina |

Basic: What biological targets are suggested for this compound based on structural analogs?

Answer:

Analog studies indicate potential targets:

- Enzyme inhibition : Dihydrofolate reductase (DHFR), tyrosine kinases .

- Antimicrobial : Disruption of bacterial cell wall synthesis .

- Anticancer : Induction of apoptosis via caspase-3 activation .

Q. Key Functional Groups :

- Nitrobenzyl : Enhances membrane permeability and target affinity.

- Dihydropyridine core : Facilitates redox cycling and ROS generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.